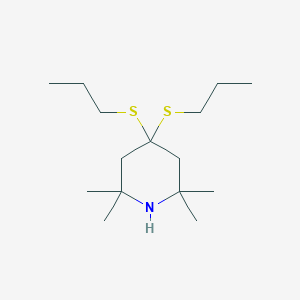
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of two propylsulfanyl groups attached to the piperidine ring, along with four methyl groups at the 2, 2, 6, and 6 positions. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine can be achieved through several synthetic routes. One common method involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the desired piperidine derivative . Another approach involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with propyl mercaptan in the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, which allow for efficient mass transfer and high yields . The reaction conditions are optimized to achieve high purity and productivity, making this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the propylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as amines or alkoxides; reactions are conducted in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Piperidine derivatives with different substituents.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in plastic materials.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties . In biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: A precursor for the synthesis of various piperidine derivatives.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used as a light stabilizer in polymers.
Uniqueness
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine is unique due to the presence of propylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
112830-73-6 |
|---|---|
Formule moléculaire |
C15H31NS2 |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-4,4-bis(propylsulfanyl)piperidine |
InChI |
InChI=1S/C15H31NS2/c1-7-9-17-15(18-10-8-2)11-13(3,4)16-14(5,6)12-15/h16H,7-12H2,1-6H3 |
Clé InChI |
BQECYFIUACTFKN-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1(CC(NC(C1)(C)C)(C)C)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


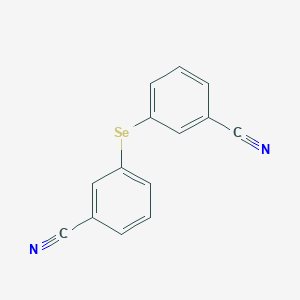
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

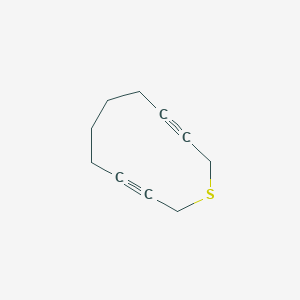
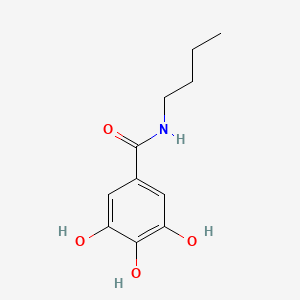
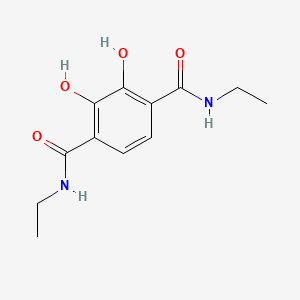



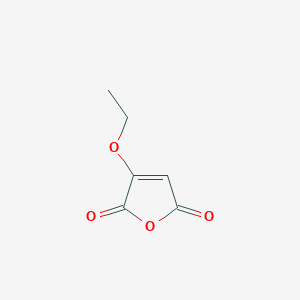
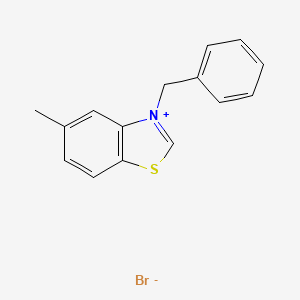
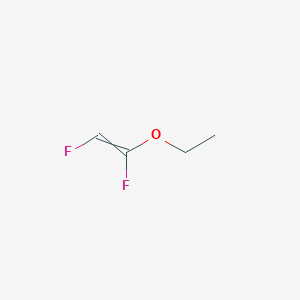
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)

